5-Amino-2,3-bipyridine-3-carbonitrile
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Overview
Description
5-Amino-2,3-bipyridine-3-carbonitrile is a chemical compound with the molecular formula C11H8N4 It is a bipyridine derivative, which means it contains two pyridine rings connected by a single bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2,3-bipyridine-3-carbonitrile typically involves the reaction of 2,3-bipyridine with an appropriate amine and a nitrile source. One common method involves the use of 2,3-bipyridine-3-carbonitrile as a starting material, which is then reacted with ammonia or an amine under specific conditions to introduce the amino group at the 5-position.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes to those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2,3-bipyridine-3-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The nitrile group can be reduced to form amines or other functional groups.
Substitution: The compound can undergo substitution reactions, where the amino or nitrile groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Various reagents, including halogens and organometallic compounds, can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the nitrile group may produce primary amines.
Scientific Research Applications
5-Amino-2,3-bipyridine-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 5-Amino-2,3-bipyridine-3-carbonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved are still under investigation, but it is believed to modulate cellular processes through binding to specific proteins.
Comparison with Similar Compounds
Similar Compounds
2,3-Bipyridine: Lacks the amino and nitrile groups, making it less versatile in certain chemical reactions.
5-Amino-2,3-bipyridine: Similar structure but lacks the nitrile group, which may affect its reactivity and applications.
2,3-Bipyridine-3-carbonitrile: Lacks the amino group, which may limit its biological activity.
Uniqueness
5-Amino-2,3-bipyridine-3-carbonitrile is unique due to the presence of both amino and nitrile groups, which provide a combination of reactivity and potential biological activity not found in the similar compounds listed above. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H8N4 |
---|---|
Molecular Weight |
196.21 g/mol |
IUPAC Name |
5-amino-2-pyridin-3-ylpyridine-3-carbonitrile |
InChI |
InChI=1S/C11H8N4/c12-5-9-4-10(13)7-15-11(9)8-2-1-3-14-6-8/h1-4,6-7H,13H2 |
InChI Key |
SZMARTYTIIAUDK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(C=C(C=N2)N)C#N |
Origin of Product |
United States |
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